molecular formula C20H20N4O3S B2909172 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone CAS No. 1024018-70-9

1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone

Cat. No.: B2909172
CAS No.: 1024018-70-9
M. Wt: 396.47
InChI Key: AEAFGRSEFWGDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone (CAS-related synonyms in ) features a nitro-substituted phenyl ring, a piperidine moiety, a pyrazole core with a 2-thienyl substituent, and an ethanone group. Its structure integrates electron-withdrawing (nitro) and electron-donating (thienyl) groups, which may influence reactivity and biological interactions. While direct pharmacological data for this compound is absent in the evidence, its structural motifs align with compounds studied for enzyme inhibition and anti-inflammatory activity.

Properties

IUPAC Name

1-[3-nitro-4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13(25)15-4-5-18(19(11-15)24(26)27)23-8-6-14(7-9-23)16-12-17(22-21-16)20-3-2-10-28-20/h2-5,10-12,14H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAFGRSEFWGDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of coupling reactions to introduce the thienyl and pyrazole groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Formation of the Pyrazole-Thienyl Core

The pyrazole-thienyl moiety is synthesized via 1,3-dipolar cycloaddition or cyclocondensation methods ( , , ).

  • Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds (e.g., chalcones) yields substituted pyrazoles.
  • Example: Reaction of phenylhydrazine with trifluoromethyl diketones produces regioselective pyrazoles in 63–89% yields ( ).
Reaction Conditions Yield Regioselectivity Source
Hydrazine + 1,3-diketoneEthanol, room temperature63–89%>99:1
Chalcone + arylhydrazineCu(OTf)₂/[bmim]PF₆, oxidative aromatization82%1,3,5-triaryl

Functionalization of the Piperidine Ring

The piperidine ring undergoes alkylation or arylation to introduce the pyrazole-thienyl substituent:

  • Buchwald–Hartwig coupling : Aryl halides react with piperidine derivatives in the presence of palladium catalysts ( , ).
  • Nucleophilic substitution : Piperidine reacts with nitro-activated aryl halides under basic conditions ( , ).

Nitro Group Reduction

The nitro group at the 3-position undergoes catalytic hydrogenation to form an amine:

  • Conditions : H₂/Pd-C, ethanol, 60°C ( , ).
  • Product : 1-(3-amino-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone.

Acetyl Group Modifications

The acetyl moiety participates in:

  • Nucleophilic addition (e.g., Grignard reagents).
  • Reduction to ethanol (LiAlH₄) or oxidation to carboxylic acid (KMnO₄).
Transformation Reagents Product Source
ReductionLiAlH₄, THF1-(3-nitro-4-piperidino-phenyl)ethanol
OxidationKMnO₄, H₂SO₄1-(3-nitro-4-piperidino-phenyl)carboxylic acid

Pyrazole Ring Reactivity

  • Electrophilic substitution : The pyrazole ring undergoes halogenation or nitration at the 4-position ( , ).
  • Coordination chemistry : Pyrazole N-atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications ( , ).

Stability and Degradation

  • Thermal stability : Decomposes above 300°C ( , ).
  • Photodegradation : Nitro group undergoes photoreduction under UV light ( ).

Scientific Research Applications

1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Piperidine vs. Piperazine Derivatives
  • Target Compound : Contains a piperidine ring linked to the pyrazole-thienyl group. Piperidine’s six-membered ring with one nitrogen atom may enhance lipophilicity compared to piperazine derivatives.
  • Analog: 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone (): Replaces piperidine with piperazine (two nitrogen atoms), increasing polarity. Retains the nitro-phenyl-ethanone motif but adds bulky diphenyl groups, which may sterically hinder target binding.
Pyrazole-Thienyl vs. Pyrazole-Methoxyphenyl
  • Analog: 4-Chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine (): Substitutes thienyl with 4-methoxyphenyl, altering electronic properties (electron-donating methoxy vs. conjugated thienyl). Attached to a pyrimidine ring instead of nitro-phenyl-ethanone, suggesting divergent biological targets (e.g., kinase inhibition vs. anti-inflammatory activity).

Functional Group Variations

Nitro Group vs. Chloro/Methoxy Substituents
  • Analog: 4-Chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine (): Replaces nitro with chloro, a weaker electron-withdrawing group, which may reduce reactivity but improve metabolic stability.
Ethanone vs. Carboxamide Groups
  • Analog: N'1-({5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carboxamide (): Replaces ethanone with a carboxamide, introducing hydrogen-bonding capacity. The trifluoromethyl group increases hydrophobicity and may enhance blood-brain barrier penetration.

Comparative Data Table

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Piperidine-pyrazole-thienyl Piperidine-pyrazole-methoxyphenyl Piperazine-pyrazole-thienyl
Key Substituent 3-Nitro-phenyl-ethanone 4-Methoxyphenyl-pyrimidine 2,4-Dichlorophenyl-carboxamide
Molecular Weight ~355–360 g/mol (estimated) 384.87 g/mol ~383–400 g/mol (estimated)
Electronic Effects Strong EWG (NO₂) + conjugated thienyl Moderate EDG (OCH₃) EWG (Cl, CF₃) + hydrogen-bonding (amide)
Potential Bioactivity Enzyme inhibition, anti-inflammatory Kinase inhibition Enzyme stabilization, anti-metabolic

Biological Activity

1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone, also known by its CAS number 1024018-70-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and antitumor activities, alongside notable case studies and research findings.

The molecular formula of this compound is C20H20N4O4S, with a molecular weight of 412.46 g/mol. The compound is characterized by a high boiling point (predicted at approximately 669.4 °C) and a density of 1.366 g/cm³ .

Antibacterial Activity

Research indicates that derivatives of compounds containing piperidine and pyrazole moieties exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. It was found to be particularly effective against Candida albicans , with varying MIC values depending on the specific derivative tested. The activity against other fungal strains was less pronounced but still noteworthy .

Antitumor Activity

The antitumor potential of this compound has been explored in several in vitro studies. It has shown promise in inhibiting the growth of various cancer cell lines, suggesting that the incorporation of thienyl and pyrazole groups may enhance its cytotoxic effects. For instance, compounds featuring similar structural motifs have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound:

  • Study on Antibacterial Properties :
    • Researchers synthesized a series of piperidine derivatives and tested their activity against common bacterial pathogens.
    • Results showed that modifications in the substituents significantly influenced the antibacterial efficacy, with some derivatives achieving MIC values as low as 0.0039 mg/mL against E. coli .
  • Antifungal Evaluation :
    • A comparative analysis of various piperidine-containing compounds revealed that certain derivatives exhibited strong antifungal activity against C. albicans , with MIC values ranging from 3.125 to 100 mg/mL.
    • The structure-activity relationship (SAR) indicated that the presence of specific functional groups was crucial for enhancing antifungal potency .
  • Antitumor Research :
    • In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in multiple cancer cell lines.
    • Mechanistic studies suggested that these compounds might induce apoptosis via reactive oxygen species (ROS) generation and subsequent activation of caspases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.